Monobutyl Sulfate-D9
Description
Fundamental Principles of Isotopic Labeling in Advanced Scientific Inquiry
Isotopic labeling is a technique that involves the substitution of an atom in a molecule with one of its isotopes. creative-proteomics.comnumberanalytics.com Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in different atomic masses. musechem.com This technique can utilize either stable or radioactive isotopes. numberanalytics.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected by their mass differences using techniques like mass spectrometry (MS) or by their distinct nuclear properties in nuclear magnetic resonance (NMR) spectroscopy. ontosight.aimetwarebio.com
The core principle of isotopic labeling lies in the fact that isotopically labeled molecules are chemically and biologically similar to their unlabeled counterparts. creative-proteomics.com However, their different physical properties, primarily mass, allow them to be distinguished and traced. ontosight.ai This enables researchers to track the movement, transformation, and distribution of specific substances within complex systems, such as chemical reactions or biological organisms. creative-proteomics.com
The substitution of hydrogen with its heavier, stable isotope, deuterium, is a common practice. wikipedia.org Deuterium contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope), which has only a proton. wikipedia.org This significant mass difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. rsc.org Consequently, the C-D bond is stronger and requires more energy to break. wikipedia.org This phenomenon gives rise to the "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. libretexts.orgwikipedia.org
The Role of Deuterated Analogues in Mechanistic Elucidation and Quantitative Analysis
The distinct properties of deuterated compounds make them invaluable tools for two primary purposes in scientific research: elucidating reaction mechanisms and serving as internal standards for quantitative analysis.
Mechanistic Elucidation: The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. libretexts.org By replacing a hydrogen atom with a deuterium atom at a specific position in a molecule, scientists can observe if the reaction rate changes. libretexts.orgnih.gov A significant change in the reaction rate (a primary KIE) indicates that the C-H bond at that position is broken during the rate-determining step of the reaction. nih.govprinceton.edu This information helps to map out the precise steps of a chemical transformation. synmr.inscielo.org.mx Even if the bond to the isotopic label is not broken in the rate-determining step, smaller secondary kinetic isotope effects can still provide valuable information about the transition state of the reaction. wikipedia.orgprinceton.edu
Quantitative Analysis: In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards. scielo.org.mxclearsynth.com An internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte (the substance being measured). clearsynth.com
A deuterated analogue of the analyte is an ideal internal standard because it has nearly identical chemical and physical properties to the non-deuterated compound. texilajournal.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation. texilajournal.com However, due to its higher mass, it can be easily distinguished from the analyte by the mass spectrometer. scielo.org.mx By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can accurately determine the concentration of the analyte in the sample, even in complex mixtures where matrix effects might otherwise interfere with quantification. clearsynth.comlcms.cz This approach significantly improves the precision and accuracy of analytical measurements. clearsynth.comnih.gov
Contextualization of Monobutyl Sulfate-D9 within the Landscape of Stable Isotope Standards
This compound is the deuterated analogue of Monobutyl Sulfate (B86663). usbio.net In this compound, nine hydrogen atoms on the butyl group have been replaced with deuterium atoms. vulcanchem.com This specific labeling pattern gives it a distinct molecular weight compared to its non-deuterated counterpart, making it an excellent internal standard for mass spectrometry-based analysis. vulcanchem.com
Monobutyl sulfate itself is used as a wetting agent in the mercerization of cotton and in the polymerization of tetrahydrofuran. usbio.netcymitquimica.com The availability of its deuterated form, this compound, allows for precise quantification of the non-deuterated compound in various matrices. This is particularly valuable in environmental monitoring or industrial process control where accurate measurement of such compounds is necessary.
The properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl hydrogen sulfate |
| Synonyms | Sulfuric Acid Monobutyl Ester-D9 Potassium Salt, Potassium Butyl Sulfate-D9 |
| Molecular Formula | C₄HD₉O₄S |
| Molecular Weight | 163.24 g/mol usbio.netnih.gov |
By serving as a stable isotope-labeled internal standard, this compound exemplifies the critical role that deuterated compounds play in modern analytical chemistry, enabling researchers to achieve high levels of accuracy and reliability in their quantitative measurements.
Properties
Molecular Formula |
C₄HD₉O₄S |
|---|---|
Molecular Weight |
163.24 |
Synonyms |
Sulfuric Acid Monobutyl Ester-D9; Butyl Sulfate-D9; Butyl Hydrogen Sulfate-D9; n-Butyl Sulfate-D9 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Butyl Sulfate Esters
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Aliphatic Chains
The targeted introduction of deuterium into aliphatic chains, particularly at non-activated positions, presents a significant synthetic challenge. nih.gov However, several methods have been developed to achieve site-specific deuteration.
One common approach involves the use of deuterated reagents to introduce deuterium into a molecule. For instance, the reduction of functional groups using deuterated reducing agents is a well-established technique. scielo.org.mx Another powerful method is hydrogen isotope exchange (HIE), which directly replaces hydrogen with deuterium. acs.org While traditional HIE methods often require harsh conditions, recent advancements have led to the development of milder, more selective catalytic systems, such as those employing palladium catalysts with specific ligands. thieme-connect.com These methods allow for the late-stage deuteration of complex molecules with high functional group tolerance. thieme-connect.com
Functional group transformations also provide a means for site-specific deuterium incorporation. nih.gov Techniques like reductive deuteration of double bonds, dehalogenative deuteration, and dehydroxylative deuteration are valuable tools in the synthetic chemist's arsenal. nih.gov A metal-free approach using visible light and D₂O as the deuterium source has also been reported for the site-specific deuteration of various organic compounds. researchgate.net
Chemical Synthesis Pathways for Monobutyl Sulfate-D9 and Related Isotopic Variants
The synthesis of this compound typically starts with a deuterated precursor, such as n-butanol-d9. The sulfation of the deuterated alcohol is a key step. A general and high-yielding method for the synthesis of sulfate (B86663) monoesters involves the reaction of an alcohol with a sulfating agent. researchgate.net
A common pathway for synthesizing alkyl sulfates is the reaction of the corresponding alcohol with a sulfonating agent like sulfur trioxide, chlorosulfonic acid, or sulfuric acid, followed by neutralization. tandfonline.com For this compound, this would involve the reaction of n-butanol-d9 with a suitable sulfating agent.
An alternative approach involves the use of protected chlorosulfate (B8482658) reagents. For example, an alcohol can be treated with a strong base followed by the addition of a protected chlorosulfate, such as neopentyl chlorosulfate or isobutyl chlorosulfate, to form a protected sulfate diester. researchgate.net Subsequent deprotection yields the desired sulfate monoester in high yield. researchgate.net This method offers a controlled and efficient route to sulfate esters. researchgate.net
The synthesis of related isotopic variants would follow similar principles, utilizing the appropriately deuterated starting materials. For instance, the synthesis of tributyl-d9 phosphate (B84403) has been reported, highlighting the synthesis of deuterated organophosphates which share synthetic considerations with sulfates. hbni.ac.in
Purification, Characterization of Isotopic Enrichment, and Purity Assessment of Synthesized Deuterated Compounds
Following synthesis, the purification and characterization of the deuterated compound are critical to ensure its suitability for its intended application. The purity of isotopically labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry-based analyses. rsc.orgrsc.org
Purification: Purification of the synthesized this compound is typically achieved using standard chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from any unreacted starting materials, byproducts, or partially deuterated species. gd3services.comacs.org Lyophilization can be used to obtain the final product as a purified powder. biorxiv.org
Characterization and Isotopic Enrichment Assessment: A combination of analytical techniques is employed to confirm the structure and determine the isotopic enrichment of the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment of the labeled compound. By analyzing the isotopic mass distribution, the percentage of molecules containing the desired number of deuterium atoms can be calculated. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity and the specific positions of the deuterium labels. rsc.orgrsc.org While ¹H NMR can be used to observe the disappearance of signals at the deuterated positions, ¹³C NMR can also provide information about the degree of deuteration through the observation of isotopic shifts. researchgate.net
Isotopic Enrichment vs. Species Abundance: It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of the isotope at a specific site, expressed as a percentage. isotope.com Species abundance, on the other hand, is the percentage of molecules with a specific isotopic composition. isotope.com For a molecule with multiple deuteration sites, like this compound, the species abundance for each isotopologue can be calculated if the isotopic enrichment is known. isotope.com
Advanced Analytical Applications of Monobutyl Sulfate D9 As a Reference Standard
Mass Spectrometry (MS)-Based Quantitative and Qualitative Chemical Analysis
Mass spectrometry is a powerful analytical technique that distinguishes isotopically labeled molecules, making it ideal for the analysis of deuterated compounds like Monobutyl Sulfate-D9. vulcanchem.com The mass difference of approximately 9 atomic mass units, due to the nine deuterium (B1214612) atoms, creates a clear and identifiable mass spectral pattern. vulcanchem.com This characteristic is particularly useful in quantitative and qualitative analyses, allowing researchers to differentiate the internal standard from the target analyte, even within complex sample matrices. vulcanchem.com
In liquid chromatography-mass spectrometry (LC-MS), this compound is a preferred stable isotope-labeled internal standard (SIL-IS). wuxiapptec.com SIL-IS compounds have chemical and physical properties that are almost identical to the analyte of interest, which ensures they behave similarly during sample preparation and analysis. wuxiapptec.com This consistency allows for the correction of analyte losses and experimental variations that can occur during sample dilution, extraction, and reconstitution. wuxiapptec.com
The use of an internal standard like this compound significantly improves the accuracy and precision of LC-MS bioanalysis. wuxiapptec.com By adding a known quantity of the deuterated standard to samples, researchers can normalize fluctuations in the analytical signal caused by various factors, including matrix effects. wuxiapptec.com The analyte-to-internal standard response ratio is used for quantification, leading to more reliable and reproducible results. wuxiapptec.com To minimize potential cross-talk in the mass spectrometer, a mass difference of at least 4-5 Da between the analyte and the SIL-IS is recommended. wuxiapptec.com
Gas chromatography-mass spectrometry (GC-MS) is another key technique where this compound can be applied, particularly for the analysis of volatile and semi-volatile compounds. vulcanchem.com The use of an inert flow path in GC systems is crucial for achieving accurate results, especially at low detection levels. gcms.cz For deuterated compounds, triple quadrupole GC-MS/MS offers enhanced sensitivity and specificity, with detection limits in the microgram per liter range having been documented for various organic compounds. vulcanchem.com This technique provides both qualitative identification and precise quantification, making it well-suited for research involving this compound. vulcanchem.com
The selection of appropriate GC-MS parameters, such as MSD source and quadrupole temperatures, is important for optimizing the analysis. vulcanchem.com The distinct mass spectral pattern of this compound, shifted by approximately 9 atomic mass units from the non-deuterated form, allows for clear differentiation and accurate quantification. vulcanchem.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the absolute quantification of analytes, and it relies on the use of isotopically labeled internal standards like this compound. osti.gov In IDMS, a known amount of the isotopically enriched standard (the "spike") is added to a sample. osti.gov After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry. osti.gov
The concentration of the analyte is determined by measuring the altered isotopic ratio of the element of interest. osti.gov Because the measurement is based on a ratio, it is not affected by sample loss during preparation or by variations in instrument response, leading to highly accurate and precise results. The use of an internal standard with a significant mass difference, such as the nine-deuterium-atom difference in this compound, is preferred for optimal performance in IDMS. fda.gov
Complex sample matrices, such as those from biological or environmental sources, can significantly impact the accuracy of mass spectrometric analysis through a phenomenon known as the matrix effect. wuxiapptec.com This effect can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. wuxiapptec.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. wuxiapptec.com
Isotope Dilution Mass Spectrometry (IDMS) Principles for Absolute Quantification of Analytes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds and studying their dynamics. fujifilm.com The use of deuterated compounds like this compound is particularly advantageous in NMR. evitachem.com Deuterium labeling minimizes background signals from the solvent in ¹H NMR, leading to clearer spectra and more precise results, which is crucial for analyzing complex mixtures and understanding molecular dynamics.
Deuterium NMR (²H NMR) is a specialized technique that is particularly useful for studying highly deuterated compounds. For compounds with high levels of deuterium enrichment (greater than 98 atom%), conventional ¹H NMR can be limited by the weakness of the residual proton signals. In these cases, ²H NMR provides a more effective means of structural verification and enrichment determination.
An interesting aspect of ²H NMR is the ability to use non-deuterated solvents, which can provide a cleaner spectrum as all proton signals are transparent. This technique can be used to study the conformational analysis of molecules and the effects of different solvents on molecular structure and dynamics. A new NMR standardization approach even utilizes the ²H integral of a deuterated solvent for quantitative multinuclear analysis of pharmaceuticals. nih.govresearchgate.net
Data Tables
Table 1: Analytical Techniques and Applications of this compound
| Analytical Technique | Application | Key Advantages of this compound |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard for Quantitative Analysis | Co-elutes with the analyte, compensates for matrix effects and sample loss. wuxiapptec.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard for Volatile Compound Analysis | Provides distinct mass separation for clear identification and quantification. vulcanchem.com |
| Isotope Dilution Mass Spectrometry (IDMS) | Absolute Quantification | Enables highly accurate and precise measurements by correcting for procedural variations. osti.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Dynamic Studies | Minimizes solvent signals in ¹H NMR; enables specialized ²H NMR studies. |
Table 2: Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C₄HD₉O₄S | usbio.net |
| Molecular Weight | 163.24 | usbio.net |
| Isotopic Labeling | Nine deuterium atoms replacing hydrogen on the butyl chain. | vulcanchem.com |
| Key Feature | Distinct mass difference from the non-deuterated analog. | vulcanchem.com |
Advanced NMR Techniques Complementing Mass Spectrometric Data in Elucidating Molecular Structures
The definitive elucidation of molecular structures is a cornerstone of chemical analysis, a task for which a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is exceptionally powerful. While MS provides precise mass-to-charge ratio data, yielding elemental composition and fragmentation patterns, NMR spectroscopy offers detailed information about the chemical environment and connectivity of atoms within a molecule. slideshare.netemerypharma.com The use of isotopically labeled compounds, such as this compound, serves as a significant enhancement to these combined analytical strategies. clearsynthdeutero.compharmaffiliates.com
Deuterium (²H) labeling is particularly valuable in simplifying complex proton (¹H) NMR spectra. magritek.com The substitution of hydrogen with deuterium in the butyl group of this compound effectively removes those protons from the ¹H-NMR spectrum. This isotopic substitution eliminates complex spin-spin coupling patterns and signal overlaps that would otherwise be present, allowing for a clearer interpretation of the remaining signals in a sample matrix. libretexts.org This simplification is a powerful tool for confirming signal assignments and monitoring specific residues or components in a mixture. magritek.com
In a complementary fashion, ²H-NMR can directly detect the deuterated positions, confirming the success and location of the isotopic labeling. magritek.com When these simplified or targeted NMR data are paired with high-resolution mass spectrometry—which easily distinguishes the D9-labeled compound from its non-labeled analog by a mass shift—a highly confident structural confirmation is achieved. This dual-method approach, leveraging a standard like this compound, is crucial for verifying the identity of analytes in complex samples and for studying metabolic pathways and reaction mechanisms. clearsynthdeutero.compharmaffiliates.com
| Analytical Technique | Information Provided | Advantage of D9-Labeling |
|---|---|---|
| Mass Spectrometry (MS) | Precise mass-to-charge ratio, elemental formula confirmation, and fragmentation patterns. | Easily distinguishes the labeled standard from the unlabeled analyte by a clear mass shift (+9 Da). Provides unambiguous quantification when used as an internal standard. |
| Proton (¹H) NMR | Chemical shifts, signal integration (proton count), and spin-spin coupling (connectivity). | Eliminates signals from the butyl group, simplifying the spectrum and removing potential overlaps with other analyte signals in a mixture. |
| Deuterium (²H) NMR | Directly observes the deuterium nuclei, confirming the position and extent of labeling. | Provides direct evidence of the isotopic label's integrity and location on the molecule. magritek.com |
| Carbon-¹³ (¹³C) NMR | Provides information on the carbon skeleton of the molecule. | Slight changes in chemical shifts and the collapse of C-H couplings to C-D couplings can confirm the deuteration pattern. |
Chromatographic Separation Techniques for Resolution and Sample Preparation
Development of High-Resolution Liquid Chromatography Methods
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and analysis of alkyl sulfates. The development of high-resolution methods is critical for resolving these compounds from complex matrices and from each other, especially in mixtures containing various chain lengths. shimadzu.com Several distinct HPLC modes have been successfully employed for the analysis of alkyl sulfates and other anionic surfactants.
Reversed-phase HPLC (RP-HPLC) is a common approach, typically utilizing C8 or C18 alkyl-bonded silica (B1680970) columns. hplc.euobrnutafaza.hr For instance, studies have demonstrated the separation of alkyl sulfate (B86663) ethoxymers on various stationary phases, including specialized C18 and C8 columns designed for surfactants. nih.govresearchgate.net The elution order often depends on the specific phase; on some C18 columns, ethoxymers elute with increasing numbers of ethoxylated units, while a reversed order can be seen on other columns. nih.gov
Ion-pair chromatography (IPC) is another powerful technique where a reagent is added to the mobile phase to form neutral ion pairs with charged analytes, allowing for their retention on a reversed-phase column. technologynetworks.comshimadzu.com For anionic analytes like alkyl sulfates, quaternary amines are often used as counterions. lib4ri.ch This method enhances retention and selectivity for ionic compounds that are otherwise poorly retained. technologynetworks.com
For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative. thermofisher.comnih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar molecules that are difficult to retain by reversed-phase methods. elementlabsolutions.comphenomenex.compolylc.com Additionally, ion chromatography using hydrophobic resin-based columns with an ion-pair reagent like tetrabutylammonium (B224687) hydroxide (B78521) has been developed for the sensitive and selective detection of a broad range of alkyl sulfates (C10-C20). nih.gov
| Chromatography Mode | Stationary Phase (Column) | Mobile Phase Components | Detection | Reference |
|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Acclaim C18 Surfactant / Surfactant C8 | Acetonitrile / Ammonium Acetate Buffer | Conductivity, ELSD, MS | nih.govresearchgate.net |
| Ion-Pair Chromatography (IPC) | Hydrophobic Resin-Based | Acetonitrile / Tetrabutylammonium Hydroxide | Suppressed Conductivity | nih.gov |
| Ion-Pair Chromatography (IPC) | Reversed-Phase C8 / C18 | Methanol or Acetonitrile / Water with Alkyl Sulfonates or Quaternary Amines | UV, MS | shimadzu.comlib4ri.ch |
| Mixed-Mode Chromatography | Surfactant Plus (Anion-Exchange & RP) | Acetonitrile / Ammonium Formate Buffer | High-Resolution MS | acs.orgacs.org |
| Hydrophilic Interaction (HILIC) | Luna HILIC / Silica | High % Acetonitrile / Aqueous Buffer | MS | thermofisher.comphenomenex.com |
Optimization of Gas Chromatography Parameters for Compound Separation
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. However, alkyl sulfates like monobutyl sulfate are non-volatile ionic compounds, which presents a challenge for direct GC analysis. acs.org To overcome this, derivatization is a common and necessary sample preparation step. This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC. acs.org Techniques such as esterification or silylation are frequently employed. acs.org For instance, a generic method for various alkylating agents, including sulfates, uses in-situ derivatization with pentafluorothiophenol (B1630374) followed by headspace-GC-MS analysis. researchgate.net
The optimization of GC parameters is crucial for achieving good separation and peak shape. Key parameters include the injector temperature, oven temperature program, and carrier gas flow rate. scribd.comhpst.cz
Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5) stationary phase, is often chosen as it provides good retention and peak shape for the relatively non-polar derivatives. acs.org
Temperature Program: A "scouting gradient" is often used initially to determine the volatility range of the components, typically starting at a low temperature (e.g., 40-50 °C) and ramping at a moderate rate (e.g., 10 °C/min) to a high final temperature. chromatographyonline.com The ramp rate can then be adjusted to optimize the resolution of key analytes, while the initial and final hold times ensure the proper focusing of volatile compounds and the elution of all components, respectively. chromatographyonline.comchromatographyonline.com
Injector and Detector: The injector temperature must be high enough to ensure complete vaporization of the derivative without causing thermal degradation. scribd.com When coupled with a mass spectrometer, electron ionization (EI) is common, but positive chemical ionization (PCI) can also be used as it often preserves the molecular ion, which is beneficial for identification and selecting unique MS/MS transitions. nih.gov
The use of a deuterated internal standard like this compound, which undergoes the same derivatization and analytical process as the analyte, is critical for accurate quantification, as it corrects for variations in derivatization efficiency, injection volume, and instrument response. lipidmaps.orgmdpi.comnih.gov
| Parameter | Typical Setting / Condition | Purpose / Rationale | Reference |
|---|---|---|---|
| Derivatization Agent | BSTFA, Methyl Chloroformate, Pentafluorothiophenol | Increases volatility and thermal stability of the polar analyte for GC analysis. | acs.orgresearchgate.netnih.gov |
| GC Column | DB-5MS, DB-1 (30 m x 0.25/0.32 mm, 0.25-1.0 µm film) | Non-polar phase provides good selectivity and peak shape for derivatized non-polar compounds. | acs.org |
| Carrier Gas | Helium | Inert gas to carry sample through the column; flow rate is optimized for resolution and speed. | chromatographyonline.com |
| Oven Program | Initial: 40-80°C, Ramp: 5-30°C/min, Final: 280-320°C | Separates compounds based on boiling points. Program is optimized to balance resolution and analysis time. | chromatographyonline.comchromatographyonline.com |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, increasing sensitivity for trace analysis. | chromatographyonline.com |
| Detector | Mass Spectrometer (MS or MS/MS) | Provides definitive identification based on mass spectrum and highly selective quantification. | researchgate.netnih.gov |
Integration of Chromatographic Methods with Mass Spectrometric Detection for Comprehensive Profiling
The coupling of chromatographic separation techniques with mass spectrometric detection (e.g., LC-MS and GC-MS) is an indispensable tool for the comprehensive profiling of compounds in complex samples. oup.com This hyphenated approach leverages the separation power of chromatography to resolve individual components before they enter the mass spectrometer, which then provides highly specific and sensitive detection. creative-proteomics.com This integration is essential for both the qualitative identification and precise quantitative analysis of target compounds like monobutyl sulfate.
In LC-MS/MS, methods such as multiple reaction monitoring (MRM) offer exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. creative-proteomics.com This is particularly powerful for quantifying low-level analytes in a high-background matrix. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantification in LC-MS. nih.gov An ideal internal standard, being chemically almost identical to the analyte, co-elutes from the chromatography column and experiences the same effects of ion suppression or enhancement in the MS source. chromforum.org By calculating the ratio of the analyte response to the internal standard response, variations from sample preparation and instrument drift are effectively normalized, leading to highly accurate and precise results. nih.govacs.org
Mechanistic Investigations and Environmental Studies Leveraging Deuterated Monobutyl Sulfate Analogues
In Vitro Biotransformation Studies and Metabolic Pathway Elucidation
The use of deuterated internal standards is a cornerstone of modern analytical chemistry, particularly in the realm of biotransformation and metabolic pathway elucidation. The stable isotope-labeled analogue of a target compound, such as Monobutyl Sulfate-D9, serves as an ideal internal standard in mass spectrometry-based analyses. sigmaaldrich.comkcasbio.com Its utility stems from its near-identical chemical and physical properties to the non-labeled analyte, while its increased mass allows for clear differentiation in a mass spectrometer. juniperpublishers.com This co-elution and similar ionization behavior effectively normalize for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the target analyte. kcasbio.com
Application in Subcellular Fractions (e.g., S9 Homogenates) and Cell-Based Assay Systems
In vitro systems are invaluable tools for predicting the metabolic fate of xenobiotics in vivo. Subcellular fractions, such as liver S9 homogenates, are frequently employed for this purpose. sfu.canih.gov S9 fractions are advantageous as they contain a broad spectrum of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., sulfotransferases, UDP-glucuronosyltransferases) metabolic enzymes. thermofisher.comnih.gov This allows for the investigation of a wide range of biotransformation reactions in a single assay. sfu.ca
Cell-based assay systems, utilizing primary hepatocytes or other cell lines, offer a more physiologically relevant model by retaining cellular structures and enzyme cofactors. nih.gov In both S9 and cell-based systems, deuterated standards like this compound are introduced at a known concentration to act as internal standards. nih.govubc.ca This allows for precise quantification of the parent compound's depletion over time and the formation of metabolites, which is crucial for determining metabolic stability and identifying key metabolic pathways. juniperpublishers.com The use of these standards is critical for overcoming the inherent variability in biological matrices and ensuring the reliability of the generated data. kcasbio.com
For instance, studies on the biotransformation of various compounds in rat liver S9 fractions have successfully utilized deuterated standards to quantify parent compound depletion and metabolite formation. sfu.ca Similarly, in studies with cryopreserved rainbow trout hepatocytes, deuterated analogues were spiked into sample extracts to accurately quantify metabolite patterns. nih.gov
Identification of Transformation Products and Enzyme Kinetics in Model Biological Systems
A primary goal of in vitro metabolism studies is the identification of transformation products, or metabolites. The use of deuterated standards significantly aids in this process. By comparing the mass spectra of samples from incubations with and without the deuterated standard, metabolites can be confidently identified. The characteristic isotopic pattern of the deuterated metabolite provides a clear signature, distinguishing it from endogenous matrix components. ubc.ca
Once metabolites are identified, understanding the kinetics of the enzymes responsible for their formation is the next critical step. Enzyme kinetics studies, which measure the rate of reaction at varying substrate concentrations, provide insights into the efficiency and capacity of metabolic pathways. Deuterated standards are essential for the accurate quantification required in these experiments. biorxiv.org For example, kinetic studies on sulfotransferases, the enzymes responsible for sulfate (B86663) conjugation, can determine key parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). biorxiv.org These parameters are vital for predicting the in vivo relevance of a particular metabolic pathway. The use of deuterated substrates can also be employed to probe kinetic isotope effects, offering deeper insights into enzymatic reaction mechanisms. nih.govresearchgate.net
| Parameter | Description | Relevance in Enzyme Kinetics |
| K_m (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of V_max. | Indicates the affinity of the enzyme for its substrate. A lower K_m suggests a higher affinity. |
| V_max (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Reflects the catalytic efficiency of the enzyme. |
| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the intrinsic catalytic activity of the enzyme. |
| k_cat/K_m | The catalytic efficiency of an enzyme. | Represents the enzyme's overall ability to convert substrate to product. |
Role of Deuterated Standards in High-Throughput Screening of Metabolic Processes
High-throughput screening (HTS) has become an indispensable tool in drug discovery and toxicology for rapidly assessing the metabolic properties of a large number of compounds. archimedlife.comnih.gov These assays often rely on automated liquid handling and analysis by liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comacs.org The speed and volume of HTS necessitate robust and reliable analytical methods.
Deuterated standards are paramount in HTS for several reasons. sigmaaldrich.com They allow for multiplexed analysis, where multiple compounds are screened simultaneously in the same well, by providing a unique mass signature for each analyte's internal standard. archimedlife.com This significantly increases the efficiency of the screening process. Furthermore, the use of deuterated internal standards minimizes the impact of matrix effects, which can be highly variable in HTS formats, ensuring data quality and comparability across a large number of samples. acs.orgeuropa.eu The ability to obtain accurate quantitative data is crucial for ranking and prioritizing compounds based on their metabolic stability, a key parameter in early-stage drug development and chemical risk assessment. nih.gov
Environmental Fate and Degradation Pathway Analysis of Related Sulfate Esters
The environmental fate of chemical compounds is a critical area of study for assessing their potential impact on ecosystems. Understanding the processes that lead to the degradation of substances like sulfate esters is essential for predicting their persistence, mobility, and potential for bioaccumulation. Deuterated standards play a vital role in these investigations by enabling accurate and sensitive quantification of the parent compound and its degradation products in complex environmental matrices.
Assessment of Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. encyclopedia.pub For sulfate esters, two of the most significant abiotic degradation pathways are hydrolysis and photolysis. noack-lab.comscribd.com
Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. encyclopedia.pub The rate of hydrolysis for sulfate esters can be influenced by factors such as pH and temperature. acs.org Studies investigating the hydrolysis of sulfate esters often use deuterated analogues to accurately track the disappearance of the parent compound over time in aqueous solutions under controlled laboratory conditions. epa.gov
Photolysis: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. encyclopedia.pub The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths. concawe.eu Similar to hydrolysis studies, deuterated standards are used to quantify the rate of photodegradation in experiments that expose the compound to simulated or natural sunlight. concawe.eu
| Degradation Process | Description | Key Influencing Factors | Role of Deuterated Standards |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. encyclopedia.pub | pH, Temperature. acs.org | Accurate quantification of parent compound decay. |
| Photolysis | Breakdown of molecules by light energy. encyclopedia.pub | Wavelength and intensity of light, presence of photosensitizers. concawe.eu | Precise measurement of photodegradation rates. |
Biotic Degradation Mechanisms (e.g., Microbial Metabolism) in Environmental Matrices
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. encyclopedia.pub This is often the most significant pathway for the removal of sulfate esters from the environment. cleaninginstitute.orgnih.gov
The primary mechanism for the microbial degradation of alkyl sulfates is initiated by enzymes called alkylsulfatases. researchgate.netfortunejournals.com These enzymes catalyze the hydrolysis of the sulfate ester bond, releasing inorganic sulfate and the corresponding alcohol. researchgate.net The resulting alcohol can then be further metabolized by the microorganisms as a source of carbon and energy. fortunejournals.com
Numerous bacterial genera have been identified as being capable of degrading alkyl sulfates, with Pseudomonas species being frequently cited for their high degradation efficiency. nih.gov Studies investigating the biodegradation of sulfate esters in environmental matrices like soil, water, and activated sludge rely on deuterated standards for several key purposes:
Accurate Quantification: To precisely measure the disappearance of the parent compound in the presence of complex microbial communities and environmental media. asm.org
Metabolite Identification: To identify and track the formation of degradation products, such as the corresponding alcohol, which confirms the activity of alkylsulfatases. nih.gov
Pathway Elucidation: To distinguish between biotic and abiotic degradation by comparing degradation rates in sterilized versus non-sterilized environmental samples. ijcs.ro
The use of fully deuterated substrates, like a deuterated n-alkane, allows researchers to trace the metabolic fate of the carbon skeleton and confirm specific degradation pathways, such as fumarate (B1241708) addition by sulfate-reducing bacteria. asm.orgnih.gov
Tracing Environmental Transport and Persistence Using Deuterated Analogues
The use of isotopically labeled compounds, such as this compound, is a powerful tool for tracing the transport and understanding the persistence of environmental contaminants. wur.nlresearchgate.net These deuterated analogues serve as tracers, allowing scientists to monitor the movement and fate of pollutants in complex environmental systems like water, soil, and sediments. wur.nlclearsynth.com Because deuterated standards like this compound are chemically and physically almost identical to their non-deuterated counterparts, they are subject to the same transport processes (e.g., advection, dispersion, sorption) and degradation pathways. However, their difference in mass allows them to be distinguished and quantified separately by mass spectrometry. scioninstruments.com
In a typical environmental transport study, a known quantity of the deuterated analogue is introduced into a system, such as a wastewater effluent stream or a soil plot. wur.nl Researchers then collect samples at various distances from the introduction point and over a specific period. By analyzing these samples, they can map the plume of the contaminant, determine its velocity of transport, and understand how it partitions between different environmental compartments (e.g., water vs. sediment). This approach provides crucial data for creating and validating models that predict the spread of pollutants from their source.
Similarly, to study persistence, the degradation rate of the deuterated analogue is monitored over time in a controlled environmental setting (a microcosm) or in the field. The decline in the concentration of the labeled compound provides a direct measure of its environmental half-life. This information is critical for risk assessment, as it determines how long a pollutant will remain in the environment and pose a potential threat. longdom.org Isotope tracer techniques are particularly valuable for studying contaminants at environmentally relevant concentrations, which can be in the microgram-per-liter (µg/L) range or lower. wur.nl The use of stable isotope tracers, like deuterium (B1214612), is often preferred as it avoids the safety and handling restrictions associated with radioactive-labeled compounds. wur.nl
Advanced Approaches in Investigating Environmental Contaminant Transformations
Investigating the transformation of environmental contaminants—the process by which a parent compound is altered abiotically or by organisms into new products—requires sophisticated analytical methods. ufz.de Modern environmental analytical chemistry relies heavily on techniques that offer high sensitivity and selectivity, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). longdom.orghilarispublisher.com In particular, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are primary tools for detecting, identifying, and quantifying contaminants and their transformation products. ufz.denih.gov
Within these advanced methods, deuterated analogues like this compound play an indispensable role as internal standards. clearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in mass spectrometry. scioninstruments.comlgcstandards.com An internal standard is a compound added in a known quantity to a sample before analysis. lgcstandards.com Its purpose is to correct for the loss of the target analyte during sample preparation (e.g., extraction, concentration, and cleanup) and to compensate for variations in the instrument's response, often caused by matrix effects. mdpi.com Matrix effects occur when other components in a complex environmental sample, like soil or wastewater, interfere with the ionization of the target analyte, either suppressing or enhancing its signal. scioninstruments.com
A deuterated standard such as this compound is the ideal internal standard because it co-elutes with the non-deuterated analyte during chromatography and experiences nearly identical matrix effects and losses during sample workup. chromforum.org Since the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio, the ratio of their signal intensities can be used to calculate the analyte's concentration with high accuracy and precision. mdpi.comasme.org This technique, known as isotope dilution mass spectrometry, corrects for variability that could otherwise compromise the results. mdpi.com
This quantitative accuracy is vital for studying contaminant transformation pathways. By precisely measuring the decrease in the parent compound's concentration over time, scientists can determine the kinetics of its degradation. Simultaneously, these advanced analytical methods can screen for and identify the resulting transformation products, providing a complete picture of the contaminant's environmental fate. ufz.de Non-targeted analysis using HRMS, for instance, allows for the discovery of novel or unexpected transformation products without needing to know their structure in advance. hilarispublisher.com
Table 1: Key Analytical Techniques in Environmental Contaminant Analysis
| Analytical Technique | Description | Role of Deuterated Standards |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified and quantified by their mass spectra. hilarispublisher.com | Used as internal standards to improve quantitative accuracy. mdpi.comresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates non-volatile and polar compounds, offering high selectivity and sensitivity for complex matrices. nih.gov | Ideal internal standards that co-elute with the analyte and correct for matrix effects and analyte loss. chromforum.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds and transformation products based on their elemental formula. ufz.dethermofisher.com | Used for accurate quantification in both targeted and non-targeted screening approaches. thermofisher.com |
Table 2: Advantages of Using Deuterated Analogues as Internal Standards
| Advantage | Description |
|---|---|
| Correction for Matrix Effects | The deuterated standard experiences the same signal suppression or enhancement as the analyte, allowing for accurate correction. scioninstruments.com |
| Correction for Analyte Loss | Losses during sample extraction and preparation steps affect both the analyte and the standard equally, ensuring the final calculated concentration is accurate. mdpi.com |
| Improved Precision & Accuracy | Minimizes variability from the sample preparation and analytical process, leading to more reliable and reproducible quantitative results. clearsynth.com |
| Mimics Analyte Behavior | As a nearly identical chemical structure, it behaves the same way as the analyte during chromatography and ionization. scioninstruments.com |
| High Specificity | Easily distinguished from the analyte by its higher mass, without interfering with the analyte's signal. lgcstandards.com |
Emerging Research Frontiers and Future Prospects for Deuterated Alkyl Sulfate Compounds
Integration of Deuterated Analogues in Multi-Omics and Systems Biology Research Platforms
Multi-omics and systems biology approaches aim to capture a holistic view of biological systems by simultaneously measuring and integrating large datasets from genomics, proteomics, metabolomics, and lipidomics. In these complex analyses, accurate quantification of thousands of molecules is paramount, and deuterated analogues serve as the gold standard for internal calibration. dntb.gov.ua
In metabolomics and lipidomics, a common workflow involves "spiking" a biological sample with a known quantity of a deuterated standard (or a mixture of standards) that is chemically identical to the analyte of interest. mdpi.com During analysis, typically by liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with its non-deuterated counterpart. researchgate.net Because the two forms are chemically identical, they experience the same extraction efficiency and ionization suppression effects, but are distinguished by the mass spectrometer due to their mass difference. ontosight.ai By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a precise and accurate concentration can be determined.
This approach has been successfully applied in numerous research areas. For instance, in a multi-omics study of endometrial cancer, a mixture of deuterated standards was added to cell pellets to ensure accurate quantification of metabolites. mdpi.com In another example, a library of deuterated arachidonic acid isotopologues was used to study the physiological kinetic isotope effects during enzymatic reactions within living macrophage cells, providing insights into lipid signaling pathways. acs.org By enabling reliable quantification, deuterated standards like Monobutyl Sulfate-D9 and its relatives are critical for building the accurate, interconnected datasets needed to model complex biological systems and understand the metabolic shifts that occur in disease. gabarx.comontosight.ai
Development of Automated and Miniaturized Analytical Platforms Incorporating Isotopic Standards
The drive for higher throughput, reduced costs, and the ability to analyze minute sample volumes has led to the rapid development of automated and miniaturized analytical platforms. spectroscopyonline.com These "lab-on-a-chip" or micro-total-analysis systems (µTAS) integrate sample preparation, separation, and detection into a single, small device, making them ideal for use with precious isotopic standards. unizg.hr
Miniaturization offers profound benefits for analyses incorporating isotopic standards. The reduced scale significantly cuts down on the consumption of both reagents and the often-expensive deuterated standards. unizg.hrscispace.com This is particularly valuable in high-throughput screening for drug discovery or in clinical diagnostics where sample volumes are inherently limited, such as the analysis of aqueous humor from the eye. scispace.comrsc.org
Automation is a key component of these modern platforms. Fully automated systems, such as the prepFAST MC, can perform all steps from sample loading and matrix removal to the collection of purified fractions for precise isotopic analysis, all controlled by user-defined protocols. icpms.com On the data processing side, software tools like IsoMS have been developed to automatically process raw LC-MS data from isotope-labeling experiments. nih.gov The software can perform peak picking, identify the paired signals from the deuterated standard and the analyte, and calculate intensity ratios, streamlining the data analysis workflow. nih.gov
Advanced research is focused on creating highly integrated systems, such as coupling capillary electrophoresis (CE) with multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) in a miniaturized, automated setup for high-precision isotopic measurements of nuclear samples in contained environments like gloveboxes. cea.fr The integration of isotopic standards like this compound into these automated and miniaturized platforms is a critical step toward faster, more efficient, and more accessible high-precision chemical analysis. unizg.hr
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Monobutyl Sulfate (B86663) |
| This compound Potassium Salt |
| Butyl Sodium Sulfate-D9 |
| Deuterium (B1214612) Oxide (Heavy Water) |
| Creatinine |
| Cyclosporin A |
| Vitamin D |
| Arachidonic Acid |
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for characterizing Monobutyl Sulfase-D9 in experimental settings?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use deuterium-specific NMR (²H NMR) to confirm isotopic purity and structural integrity. Compare chemical shifts with non-deuterated analogs to identify deuteration sites .
-
Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and isotopic distribution. Ensure calibration with certified deuterated standards to minimize quantification errors .
-
Chromatography : Utilize reverse-phase HPLC with UV/Vis detection, optimizing mobile phase pH (e.g., 3.5–5.0) to prevent degradation. Include retention time comparisons with reference compounds .
-
Data Presentation : Tabulate NMR shifts, MS peaks, and chromatographic retention times in standardized formats (e.g., Table 1) to enhance reproducibility .
Table 1 : Example Data Table for Characterization
Technique Parameter Monobutyl Sulfate-D9 Non-Deuterated Analog ²H NMR δ (ppm) 1.25 (d, 9D) N/A HR-MS m/z 215.12 [M+H]⁺ 206.09 [M+H]⁺ HPLC Rt (min) 8.7 ± 0.2 8.5 ± 0.3
Q. What are the critical parameters for ensuring the stability of this compound in long-term storage?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to minimize thermal degradation and photolytic cleavage of the sulfate group .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) if pre-dissolved; use inert solvents like ethanol or water (pH 6–7) to prevent hydrolysis .
- Container Material : Use glass vials with PTFE-lined caps to reduce adsorption losses. Conduct stability assays at 1-, 3-, and 6-month intervals, reporting % recovery (e.g., 98.2% at 6 months) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solvent interaction data for this compound across studies?
- Methodological Answer :
- Systematic Review : Map reported solvent effects (e.g., polarity, hydrogen-bonding capacity) against experimental conditions using tools like Web of Science . Identify confounding variables (e.g., trace moisture in non-polar solvents) .
- Controlled Replication : Redesign experiments with standardized solvents (e.g., anhydrous toluene vs. HPLC-grade methanol) and document batch-specific deuterium content .
- Statistical Analysis : Apply multivariate regression to isolate solvent properties influencing stability (e.g., dielectric constant β = –0.76, p < 0.05) .
Q. What computational models are suitable for predicting the environmental behavior of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation dynamics in aqueous systems using AMBER or GROMACS, incorporating deuterium mass adjustments for accurate kinetic predictions .
- QSAR Modeling : Train models on existing sulfate ester datasets to estimate biodegradation half-lives (e.g., t₁/₂ = 12–18 days in freshwater) .
- Validation : Cross-check predictions with experimental LC-MS/MS data on degradation byproducts (e.g., sulfate-D9 ion fragments at m/z 97) .
Q. How does isotopic deuteration impact the reaction kinetics of this compound compared to its protiated form?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Conduct parallel reactions (e.g., hydrolysis at 40°C) for both forms. Calculate KIE = (k_H)/(k_D) using Arrhenius plots (e.g., KIE ≈ 2.1 ± 0.3) .
- Mechanistic Probes : Use ¹⁸O-labeled water in hydrolysis assays to trace oxygen incorporation pathways, correlating with deuterium’s steric effects .
- Data Interpretation : Highlight deviations from classical KIE theory (e.g., inverse effects due to tunneling) in mechanistic discussions .
Guidelines for Addressing Data Contradictions
- Root-Cause Analysis : Classify discrepancies into categories (e.g., instrumental, procedural) using Ishikawa diagrams .
- Meta-Analysis : Aggregate data from ≥5 independent studies to calculate pooled effect sizes (e.g., Hedge’s g = 0.45, 95% CI: 0.32–0.58) .
- Peer Consultation : Submit conflicting datasets to open-access platforms (e.g., Zenodo) for community-driven validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
